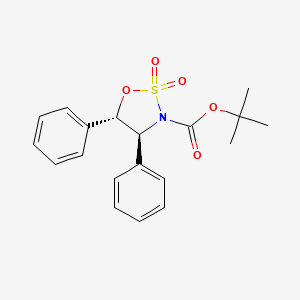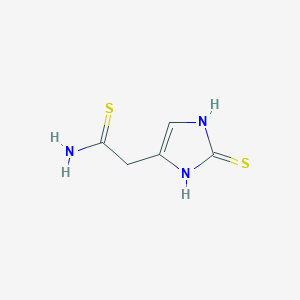
2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring fused with a thioamide group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide typically involves the reaction of an imidazole derivative with a thioamide precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The thioamide group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of protein function .
Comparación Con Compuestos Similares
Imidazole: A simpler structure without the thioamide group, widely used in pharmaceuticals.
Benzimidazole: Contains a fused benzene ring, known for its antiparasitic and antifungal properties.
Thiazole: Similar heterocyclic structure but with a sulfur atom in the ring, used in various drugs and dyes.
Uniqueness: 2-(2-Thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanethioamide is unique due to the presence of both the imidazole and thioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C5H7N3S2 |
|---|---|
Peso molecular |
173.3 g/mol |
Nombre IUPAC |
2-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C5H7N3S2/c6-4(9)1-3-2-7-5(10)8-3/h2H,1H2,(H2,6,9)(H2,7,8,10) |
Clave InChI |
KEOFLXJBMAYVRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=S)N1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
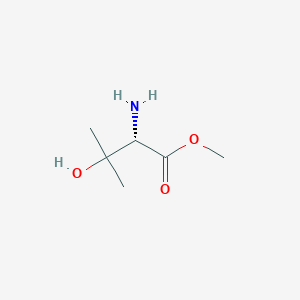
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

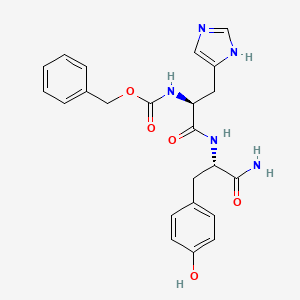
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
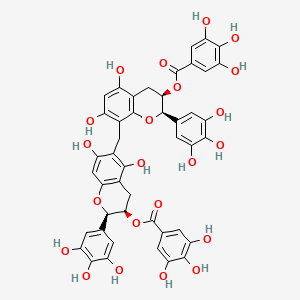
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
